(5-FLUORO-2-METHYLPHENYL)TRIMETHYLSILANE

Description

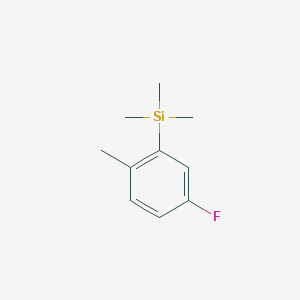

(5-Fluoro-2-methylphenyl)trimethylsilane is an organosilicon compound featuring a fluorinated aromatic ring substituted with a methyl group and a trimethylsilyl moiety. Such silane derivatives are often utilized in organic synthesis as protecting groups, coupling agents, or intermediates in pharmaceuticals and materials science due to their stability and reactivity under specific conditions .

Properties

IUPAC Name |

(5-fluoro-2-methylphenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FSi/c1-8-5-6-9(11)7-10(8)12(2,3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINOXSYQKJYMQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-FLUORO-2-METHYLPHENYL)TRIMETHYLSILANE typically involves the introduction of the trimethylsilyl group to a fluorinated methylbenzene precursor. One common method is the reaction of 3-fluoro-6-methylbenzene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: (5-FLUORO-2-METHYLPHENYL)TRIMETHYLSILANE undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: The fluorine atom can be reduced under specific conditions to form hydrogenated derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as halides and nucleophiles (e.g., Grignard reagents) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce alcohols or carboxylic acids.

- Reduction reactions result in hydrogenated benzene derivatives.

Scientific Research Applications

Organic Synthesis

(5-Fluoro-2-methylphenyl)trimethylsilane serves as a vital reagent in organic synthesis. Its trimethylsilyl (TMS) group is particularly useful for:

- Protection of Functional Groups : The TMS group can protect alcohols and amines during synthetic transformations, allowing for selective reactions without interference from these functional groups .

- Nucleophilic Substitution Reactions : The presence of the fluorinated aromatic ring enhances the reactivity of the compound, making it a suitable candidate for nucleophilic substitutions, leading to diverse derivatives that can be further utilized in synthesis.

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential in drug development:

- Biochemical Probes : The compound can interact with biological macromolecules, making it a candidate for studying enzyme interactions and cellular mechanisms. Its ability to modulate biological activity positions it as a valuable tool in pharmacological research.

- Anticancer and Anti-inflammatory Activities : Research indicates that compounds with similar structures may exhibit anticancer properties. Investigations into (5-fluoro-2-methylphenyl) derivatives have suggested potential therapeutic effects against various cancer cell lines .

Material Science

The unique properties of this compound extend to material science:

- Advanced Materials Development : Its application in the synthesis of polymers and coatings is notable due to the stability imparted by the trimethylsilyl group. This stability enhances the durability and performance of materials in various environments.

- Silicone-based Materials : The incorporation of fluorinated groups into silicone matrices can improve hydrophobicity and thermal stability, making them suitable for high-performance applications .

Table 1: Summary of Research Applications

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of fluorinated compounds found that derivatives of (5-fluoro-2-methylphenyl) exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest, showcasing its potential as a lead compound for further development.

Case Study 2: Polymer Coatings

Research into polymer coatings incorporating this compound demonstrated enhanced resistance to environmental stressors compared to traditional coatings. The incorporation of this compound resulted in improved longevity and performance under extreme conditions.

Mechanism of Action

The mechanism of action of (5-FLUORO-2-METHYLPHENYL)TRIMETHYLSILANE involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical reactions. The fluorine atom can influence the compound’s reactivity and stability, while the methyl group can affect its overall chemical behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks explicit references to (5-fluoro-2-methylphenyl)trimethylsilane or its structural analogs. Below is an analysis of related compounds and methodologies from the provided sources:

Silane-Based Protecting Groups

- Example: The trimethylsilyl (TMS) group is widely used in carbohydrate chemistry to protect hydroxyl groups, as seen in the synthesis of spirocyclic phosphazenes (e.g., tetrachloromonospirocyclotriphosphazenes) . However, these compounds differ in backbone structure (phosphazene vs. aromatic silane) and functional groups.

- Reactivity: Silane derivatives like tert-butyldimethylsilyl (TBDMS) groups are noted for their hydrolytic stability compared to trimethylsilyl (TMS) groups, which are more labile under acidic or aqueous conditions .

Fluorinated Aromatic Compounds

- Example : 1-Fluoronaphthalene (listed in ) is a fluorinated aromatic hydrocarbon used as a reference standard in chromatography. Unlike this compound, it lacks the silicon-based substituent, resulting in distinct polarity and volatility profiles .

Structural Analogues in Pharmaceuticals

- Example: Drospirenone-related impurities () include fluorinated and sulfur-containing aromatic compounds. While these share functional complexity with the target silane, their biological activity and synthesis pathways diverge significantly due to the absence of silicon .

Data Gaps and Limitations

- Physical/Chemical Properties: No melting point, boiling point, or spectroscopic data (NMR, IR) for this compound are available in the evidence.

Biological Activity

(5-Fluoro-2-methylphenyl)trimethylsilane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including synthesis, structure-activity relationships, and specific case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a fluorine atom at the para position of a methyl-substituted phenyl ring, which significantly influences its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 5-fluoro-2-methylphenol with trimethylsilyl chloride in the presence of a base. This process allows for the introduction of the trimethylsilyl group, enhancing the compound's stability and reactivity in biological assays.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effective activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µM |

| Staphylococcus aureus | 75 µM |

| Streptococcus agalactiae | 100 µM |

These findings suggest that the compound could serve as a basis for developing new antibacterial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was tested against human breast cancer cells (MCF-7) and showed significant inhibition of cell proliferation with an IC50 value in the low micromolar range. The mechanism appears to involve apoptosis induction as evidenced by increased caspase-3 activity .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the para position is crucial for enhancing the lipophilicity and overall bioactivity of the compound. Comparative studies with non-fluorinated analogs indicate that fluorination increases binding affinity to target proteins involved in cell signaling pathways associated with cancer progression .

Case Studies

-

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against clinical isolates of MRSA. The compound showed a zone of inhibition comparable to standard antibiotics, indicating its potential as an alternative treatment option . -

Case Study: Cytotoxicity in Cancer Cells

In another investigation, this compound was tested on ovarian cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant morphological changes observed under microscopy, suggesting effective induction of apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.